8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Description
8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O2 and its molecular weight is 414.485. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Potential
Studies on purine derivatives, similar in structure to the compound , have demonstrated notable affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting their potential as psychotropic agents. These compounds were found to display anxiolytic and antidepressant properties in preclinical models, indicating a promising avenue for the design of new psychotropic drugs with possibly fewer side effects due to their selective receptor targeting (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another research area focuses on the analgesic and anti-inflammatory effects of purine-2,6-dione derivatives. These compounds have shown significant efficacy in in vivo models, suggesting their potential as new classes of pain management and anti-inflammatory drugs. The activity was linked to their ability to inhibit phosphodiesterase activity, further underscoring the multifaceted therapeutic applications of this chemical class (Zygmunt et al., 2015).
Neuroprotective Effects and Adenosine Receptor Antagonism
Purine derivatives have also been studied for their neuroprotective effects and potential in treating neurodegenerative diseases. Dual-target-directed compounds acting as adenosine receptor antagonists have been identified, with implications for symptomatic and disease-modifying treatments of conditions like Parkinson's and Alzheimer's diseases. These findings highlight the compound's relevance in developing multitarget strategies against complex neurological disorders (Brunschweiger et al., 2014).
Antimycobacterial Activity
Exploration into the antimicrobial sphere has unveiled purine derivatives with potent activity against Mycobacterium tuberculosis, offering a new pathway for tuberculosis (TB) treatment research. These compounds present a promising lead for developing novel TB therapeutics, emphasizing the importance of structural modifications for enhancing biological activity (Braendvang & Gundersen, 2007).
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-7-5-6-8-16(15)22/h5-8H,4,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCRKKZCMIEBJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.